N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-derived acetamide compound characterized by a 4-ethoxyphenyl group and a pyrrolidin-1-yl substituent on the pyrimidine ring. Its molecular formula is C₁₉H₂₄N₄O₃, with a molecular weight of 356.42 g/mol . The ethoxy group (-OCH₂CH₃) at the 4-position of the phenyl ring and the pyrrolidine moiety distinguish it from structurally related compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-25-16-8-6-15(7-9-16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFVWJRWNWTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with significant potential in pharmacological applications. Its complex structure, including a pyrimidine core and a pyrrolidine group, suggests diverse biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3, with a molecular weight of 356.4 g/mol. The presence of an ethoxy group enhances its solubility, which may influence its pharmacokinetic profile and biological activity .
Research indicates that this compound may interact with various biological targets, particularly kinases involved in cancer progression. The compound's ability to modulate signaling pathways related to cell survival and apoptosis has been highlighted in several studies. Specifically, it shows potential in inhibiting certain kinases that play crucial roles in tumor growth.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation.
- Enzymatic Modulation : It has been shown to affect metabolic pathways by modulating enzymatic activities, which could have implications for drug development targeting metabolic disorders .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound. Notable findings include:
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced viability in several cancer cell lines through apoptosis induction.
- Kinase Inhibition : Specific assays indicated that this compound inhibits kinase activity at nanomolar concentrations, suggesting a strong potential for therapeutic applications in oncology .
- Structure–Activity Relationship (SAR) : Comparative studies with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with different functional groups showed altered inhibitory potency against cancer-related enzymes .
Comparative Analysis
The following table summarizes structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,4,5-trimethoxyphenyl)acetamide | Contains trimethoxy group | Potentially enhanced solubility |
| N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-y)pyrimidin -4-y]oxy}acetamide | Fluorinated phenyl group | Increased lipophilicity |
| N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin -1-y)pyrimidin -4-y]oxy}acetamide | Methoxy substitution | Altered pharmacokinetic profile |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Aryl Group Variations: Replacement of the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-cyanophenyl ) or halogenated aryl groups (e.g., 2-fluorophenyl ) alters polarity and bioavailability.
- Molecular Weight: The 4-ethoxyphenyl analog (356.42 g/mol) is heavier than the 4-cyanophenyl derivative (337.38 g/mol) due to the ethoxy group’s larger size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
